

Technical Guide on a Key Halogenated Pyridine Intermediate

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridin-4-ol

Cat. No.: B1466866

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A Note on the Target Compound: Initial comprehensive searches for "**2-Chloro-5-iodopyridin-4-ol**" did not yield a specific, verifiable CAS (Chemical Abstracts Service) number. This suggests that the compound is not widely documented or commercially available, making it unfeasible to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding.

In the spirit of providing a valuable and technically accurate resource, this guide will instead focus on a closely related and extensively documented precursor, 2-Chloro-5-iodopyridine (CAS: 69045-79-0). This compound is a critical building block in synthetic chemistry, and its well-established properties and reactivity profile allow for a thorough and authoritative exploration.

An In-Depth Technical Guide to 2-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-5-iodopyridine

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. [1][2] The strategic placement of different halogen atoms on the pyridine ring imparts a unique

reactivity profile, allowing for selective, stepwise functionalization. 2-Chloro-5-iodopyridine is an exemplary member of this class, serving as a versatile intermediate in the synthesis of complex organic molecules.^[1] Its utility lies in the differential reactivity of the chloro and iodo substituents, which enables chemists to perform sequential cross-coupling reactions, a crucial capability in the construction of novel pharmaceutical agents and agrochemicals.^{[2][3]} This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on the practical insights required for laboratory use.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in experimental design.

Table 1: Physicochemical Properties of 2-Chloro-5-iodopyridine^{[1][4]}

Property	Value
CAS Number	69045-79-0
Molecular Formula	C ₅ H ₃ ClIIN
Molecular Weight	239.44 g/mol ^[5]
Appearance	Off-white to yellow-beige crystalline powder or flakes ^[6]
Melting Point	95-98 °C ^{[4][7]}
Boiling Point	253.2 ± 20.0 °C at 760 mmHg ^{[1][4]}
Density	2.1 ± 0.1 g/cm ³ ^{[1][4]}
Solubility	Insoluble in water ^[6]
Sensitivity	Light Sensitive ^[6]

Safety and Handling Summary:

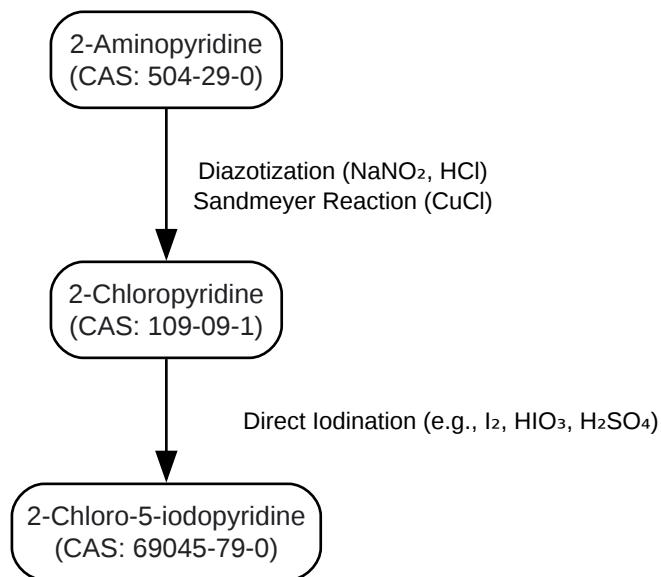
2-Chloro-5-iodopyridine is classified as an irritant.^[8] It causes skin and serious eye irritation and may cause respiratory irritation.^{[8][9]}

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4][6]

Synthesis of 2-Chloro-5-iodopyridine

The most common synthetic routes to 2-Chloro-5-iodopyridine begin with readily available pyridine derivatives, such as 2-aminopyridine.[11] The following protocol outlines a representative synthesis.

Diagram 1: Synthetic Pathway from 2-Aminopyridine



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Caption: A common synthetic route to 2-Chloro-5-iodopyridine.

Detailed Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol describes the direct iodination of 2-chloropyridine. The choice of an iodinating agent and conditions is critical for achieving good yield and regioselectivity. The C5 position is

activated towards electrophilic substitution.

- **Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
- **Addition of Substrate:** Cool the sulfuric acid to 0-5 °C in an ice bath. Slowly add 2-chloropyridine (1.0 eq.) to the stirred acid, ensuring the temperature does not exceed 10 °C.
- **Iodination:** To this solution, add periodic acid (HIO_3) or a mixture of iodine (I_2) and an oxidizing agent. The iodinating reagent is added portion-wise to control the reaction exotherm.
- **Reaction Execution:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- **Neutralization and Extraction:** Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution or ammonium hydroxide) until the pH is approximately 7-8. During neutralization, the product will precipitate. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Chloro-5-iodopyridine as a solid.

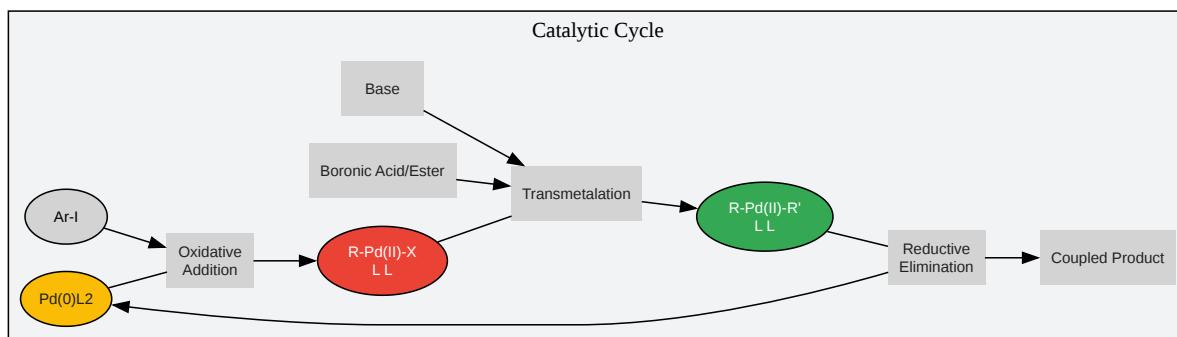
Key Applications in Drug Discovery: The Power of Orthogonal Reactivity

The synthetic value of 2-Chloro-5-iodopyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.^[12] This is a cornerstone of its use as a building block for complex molecules.

4.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[\[13\]](#) With 2-Chloro-5-iodopyridine, this reaction can be performed selectively at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[\[3\]](#)[\[14\]](#)

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5[\[15\]](#)[\[16\]](#)[\[17\]](#)

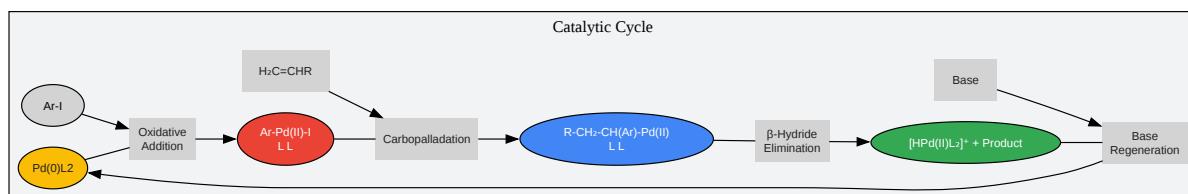
- **Inert Atmosphere:** To a dry Schlenk flask, add 2-Chloro-5-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2-3 eq.).
- **Catalyst and Solvent:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (2-5 mol%), to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

- Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF.
- Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS.
- Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the 2-chloro-5-arylpyridine derivative.

4.2 Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[18][19] Similar to the Suzuki coupling, the higher reactivity of the iodo group allows for selective olefination at the C5 position of 2-Chloro-5-iodopyridine. This reaction is instrumental in synthesizing substituted alkenes, which are valuable pharmacophores.[9][14]

Diagram 3: Heck Coupling Catalytic Cycle



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Caption: Mechanism of the Mizoroki-Heck cross-coupling reaction.

Conclusion

2-Chloro-5-iodopyridine (CAS: 69045-79-0) is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its halogen substituents. Its ability to undergo selective C-I bond activation in palladium-catalyzed reactions makes it an indispensable tool for the modular construction of complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential.

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References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsoc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-Chloro-5-iodopyridine | 69045-79-0 [chemicalbook.com]
- 8. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 9. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]

- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
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